Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide

Description

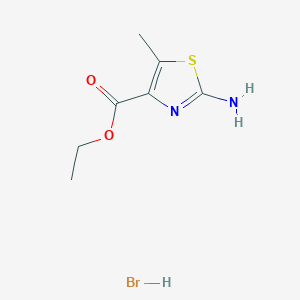

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide (CAS 72054-60-5) is a hydrobromide salt derivative of a thiazole-containing heterocyclic compound. Its molecular formula is C₇H₁₀N₂O₂S·HBr, with a molecular weight of 267.14 g/mol (calculated from ). The compound features a thiazole ring substituted with an amino group at position 2, a methyl group at position 5, and an ethoxycarbonyl group at position 2. The hydrobromide salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications .

Synthesis:

The synthesis involves:

Bromination of ethyl 2-hydroxybutyrate using N-bromosuccinimide (NBS) in carbon tetrachloride to yield ethyl dl-3-bromo-2-oxobutyrate (70% yield) .

Cyclization with thiourea under reflux conditions to form the thiazole core .

Salt formation via treatment with hydrogen bromide in acetic acid .

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4(2)12-7(8)9-5;/h3H2,1-2H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFMXBVAGQYXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698909-07-7 | |

| Record name | ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide typically involves the following steps :

Preparation of Ethyl 2-chloroacetoacetate: Ethyl acetoacetate is reacted with N-bromosuccinimide in the presence of a radical initiator to form ethyl 2-chloroacetoacetate.

Cyclization with Thiourea: Ethyl 2-chloroacetoacetate is then reacted with thiourea in an ethyl acetate solution, with sodium carbonate as a base, at a temperature of 40-55°C. The reaction mixture is heated to 60-70°C and maintained for 5-5.5 hours.

Isolation and Purification: The reaction mixture is cooled, filtered, and the filtrate is added to water. The pH is adjusted to 9-10 using caustic soda, and the product is isolated by filtration and dried under vacuum.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Synthetic Bromination and Cyclocondensation Reactions

The compound is synthesized via a two-step "one-pot" bromination and cyclocondensation process:

-

Step 1 : Bromination of ethyl acetoacetate with N-bromosuccinimide (NBS) in a mixed solvent system (tetrahydrofuran:water = 1:1) at elevated temperatures (50–60°C) .

-

Step 2 : Cyclocondensation of the brominated intermediate with N-monosubstituted thiourea derivatives under basic conditions (ammonia) to yield substituted thiazole derivatives .

Reaction Table:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate + NBS | THF/H₂O (1:1), 50–60°C, 2 h | Bromoacetoacetate intermediate | 85–90% |

| Intermediate + Thiourea | NH₃ (aq.), 60°C, 3 h | 2-Substituted amino-thiazole derivatives | 70–80% |

This method simplifies traditional multi-step syntheses and enhances yield purity (>95%) .

Amine Functional Group Reactivity

The amino group (-NH₂) on the thiazole ring participates in nucleophilic substitution and acylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane at 0–5°C to form N-acetyl derivatives .

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Example Reaction:

Conditions : DCM, 0–5°C, 2 h .

Ester Group Reactivity

The ethyl ester (-COOEt) undergoes hydrolysis and transesterification:

-

Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis converts the ester to a carboxylic acid .

-

Transesterification : Reacts with methanol in the presence of catalytic H₂SO₄ to yield methyl esters .

Hydrolysis Conditions:

Salt-Specific Interactions

The hydrobromide salt enhances solubility in polar solvents (e.g., water, ethanol) and may act as an acid catalyst in reactions requiring proton donation. For example, it facilitates Michael additions by stabilizing enolate intermediates .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound inhibits mycobacterial β-ketoacyl-ACP synthase (FabH), a key enzyme in fatty acid biosynthesis. This interaction involves hydrogen bonding between the thiazole carbonyl and active-site histidine residues .

Scientific Research Applications

Antitumor Activity

Preliminary studies suggest that ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide may exhibit antitumor properties. Research indicates that derivatives of thiazole compounds have shown promise in inhibiting cancer cell proliferation, thus warranting further investigation into their mechanisms of action and therapeutic potential in cancer treatment.

Antimicrobial Properties

The compound has been identified as a potential candidate for the development of new anti-tubercular agents. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, with derivatives exhibiting significant inhibitory activity. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was noted for its potency, suggesting that similar thiazole derivatives could be explored for their antimicrobial properties .

HIV Inhibition

Research has indicated that certain thiazole derivatives can serve as inhibitors of HIV-1 reverse transcriptase. The structural characteristics of this compound may facilitate the design of novel inhibitors targeting this enzyme, potentially leading to advancements in HIV treatment strategies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields and purity. These synthetic routes often involve the use of readily available reagents and conditions that minimize energy consumption and enhance efficiency .

Case Study: Antitumor Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with further mechanistic studies required to elucidate the pathways involved.

Case Study: Antimicrobial Efficacy

In another investigation focused on tuberculosis, derivatives of ethyl 2-amino-5-methylthiazole-4-carboxylate were screened for activity against resistant strains of M. tuberculosis. The findings revealed promising results, with some derivatives demonstrating lower minimum inhibitory concentrations compared to standard treatments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide involves its interaction with various molecular targets . The compound can bind to DNA and proteins, affecting their function. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase, leading to DNA damage and cell death. The specific pathways and targets depend on the particular biological context and the structure of the derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

| Property | This compound | Ethyl 2-aminothiazole-4-carboxylate hydrobromide | Methyl 2-amino-5-iodothiazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 267.14 | 253.13 | 327.10 |

| Melting Point (°C) | 111–113 | Not reported | Not reported |

| Boiling Point (°C) | 313.1 (at 760 mmHg) | ~300 (estimated) | >350 (estimated) |

| Solubility | High in water (HBr salt) | Moderate in polar solvents | Low in water (iodine substitution) |

| Bioavailability | Enhanced due to salt form | Limited | Variable |

Biological Activity

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 186.23 g/mol. The compound features a five-membered thiazole ring, which is integral to its biological activity. The presence of an ethyl ester and an amino group enhances its reactivity and interaction with biological targets .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it possesses bactericidal effects against various strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This compound has been noted for its low cytotoxicity towards eukaryotic cells while maintaining high selectivity for microbial targets .

Antitubercular Activity

Recent research indicates that derivatives of 2-aminothiazoles, including this compound, demonstrate promising activity against Mycobacterium tuberculosis. These compounds have been shown to inhibit bacterial growth effectively while being less susceptible to efflux pump mechanisms that often confer resistance in other antimycobacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for the compound's antimicrobial and antitumor activities.

- Methyl Group : Positioned at the 5-carbon of the thiazole ring enhances electron donation, improving biological interactions.

- Ethyl Carboxylate : Contributes to solubility and reactivity, facilitating interactions with biological targets .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated an IC50 value comparable to established antibiotics. The results indicated a broad spectrum of activity against several pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 15.0 |

| Standard Antibiotic (Norfloxacin) | E. coli | 10.0 |

| Standard Antibiotic (Norfloxacin) | S. aureus | 12.0 |

Case Study 2: Antitubercular Activity

A series of experiments evaluated the antitubercular potential of thiazole derivatives, including this compound. The compound exhibited significant bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cells.

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | H37Rv | 0.25 |

| This compound | MDR Strain | 0.50 |

| Standard Drug (Isoniazid) | H37Rv | 0.05 |

| Standard Drug (Isoniazid) | MDR Strain | 1.00 |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide?

- Methodological Answer : The compound can be synthesized via stepwise reactions starting from thiazole precursors. For example:

- Step 1 : Formation of the thiazole core using mercaptoheterocycles and ethyl esters under reflux in ethanol (4 hours) .

- Step 2 : Bromination or functionalization of the thiazole ring using reagents like 2-chloroacetyl chloride in THF with triethylamine (TEA) as a base at 0°C .

- Step 3 : Neutralization of intermediates with hydrobromic acid (HBr) to form the hydrobromide salt .

- Key Variables : Reaction time, solvent polarity (e.g., EtOH vs. THF), and stoichiometry of brominating agents.

Table 1 : Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (Reported) | Reference |

|---|---|---|---|

| 1 | EtOH, reflux 4 hrs | ~60-70% | |

| 2 | THF, TEA, 0°C | ~75-85% | |

| 3 | HBr neutralization | Quantitative |

Q. How can structural characterization of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the methyl group (δ ~2.5 ppm for CH₃) and ester carbonyl (δ ~165-170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 265.1 for the free base) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly the HBr salt formation .

Advanced Research Questions

Q. What role does this compound play in heterocyclic chemistry and drug discovery?

- Methodological Answer :

- Intermediate for Bioactive Molecules : The amino and ester groups enable derivatization into antimicrobial or anticancer agents. For example, coupling with aryl halides via Suzuki-Miyaura reactions can yield biaryl thiazoles .

- Case Study : Derivatives of similar thiazoles (e.g., Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate) show binding affinity for cytochrome P450 enzymes, suggesting potential as enzyme inhibitors .

Q. How can mechanistic studies resolve contradictions in synthetic yields?

- Methodological Answer :

- Issue : Discrepancies in yields (e.g., 60-85% in bromination steps) may arise from solvent polarity or nucleophile accessibility.

- Experimental Design :

Conduct kinetic studies in polar (DMF) vs. non-polar (THF) solvents.

Use DFT calculations to model transition states for bromination .

Compare activation energies for different pathways.

- Data Analysis : Higher yields in THF suggest stabilized intermediates via coordination with TEA .

Q. What strategies optimize its use in multicomponent reactions (MCRs)?

- Methodological Answer :

- Design : Utilize the amino group for Ugi or Passerini reactions. For example:

- React with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics.

- Example : A study on Ethyl 2-amino-5-bromothiazole-4-carboxylate demonstrated 70% yield in Ugi reactions when using trifluoroethanol as a solvent .

Q. How to assess biological activity in vitro?

- Methodological Answer :

- Assay Design :

Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .

Anticancer Screening : Use MTT assays on HeLa or MCF-7 cell lines (IC₅₀ values typically <50 µM for active derivatives) .

- Control : Compare with reference drugs (e.g., cisplatin for anticancer activity).

Table 2 : Biological Activity of Analogous Thiazoles

| Compound | Target Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | Anticancer (HeLa) | 28 µM | |

| Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate | Antimicrobial | 12 µg/mL |

Data Contradiction Analysis

- Synthetic Yield Variability : reports 75-85% bromination yield in THF, while similar reactions in DMF may drop to 50-60% due to side reactions. Resolution: Use in situ monitoring (e.g., FTIR) to track intermediate stability .

- Biological Activity Discrepancies : Some derivatives show nM-level activity in enzyme assays but µM-level in cell-based assays. Likely due to poor membrane permeability. Mitigation: Introduce prodrug moieties (e.g., ester hydrolysis) .

Key Research Gaps

- Limited structural data (e.g., X-ray) for the hydrobromide salt.

- Mechanistic insights into HBr’s role in stabilizing the crystalline phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.